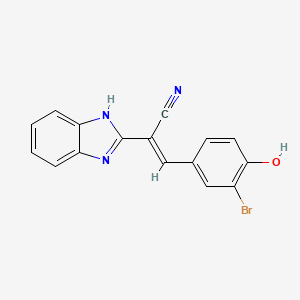![molecular formula C20H23FN4 B5972827 3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5972827.png)
3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important nitrogen ring junction heterocyclic compounds that have significant applications in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved via Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, they can undergo a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure and substituents . Unfortunately, specific physical and chemical properties for “3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine” are not available in the retrieved information.科学研究应用
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications, particularly as fluorescent probes for bioimaging . Their tunable photophysical properties allow them to be used in studying the dynamics of intracellular processes. The electron-donating groups at position 7 on the fused ring enhance both absorption and emission behaviors, making them comparable to commercial probes like coumarin-153 and rhodamine 6G.
Chemosensors
Due to their heteroatoms (B, N, O, or S), PPs can act as potential chelating agents for ions, which is advantageous for developing chemosensors . These compounds can be designed to detect specific ions or molecules, providing crucial tools for chemical analysis and environmental monitoring.
Organic Light-Emitting Devices (OLEDs)
The solid-state emission intensities of PPs make them suitable for use in OLEDs . By selecting the appropriate structural elements, these compounds can be engineered to emit light efficiently, which is essential for the development of display and lighting technologies.
Cancer Therapeutics
PPs have garnered attention in the field of cancer therapeutics due to their fluorescence properties and biological activities . They have been used as lipid droplet biomarkers for cancer cells, demonstrating their versatility and potential in cancer diagnosis and treatment.
Antioxidant and Antitumor Activities
Pyrazoline derivatives, closely related to PPs, have shown confirmed biological and pharmacological activities, including antioxidant and antitumor effects . These activities are crucial for developing new treatments and understanding the mechanisms of various diseases.
Selective Protein Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is part of bioactive compounds that exhibit properties like selective protein inhibition . This application is significant in drug design, where specificity towards target proteins can lead to more effective and safer pharmaceuticals.
未来方向
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is therefore a key player in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity . This results in the disruption of the cell cycle progression, specifically at the G1-S phase transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is normally activated when it forms a complex with cyclin E or cyclin A, driving the cell cycle from the G1 phase into the S phase . By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
These compounds generally exhibit good bioavailability and are able to effectively reach their target sites .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In particular, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This is likely due to the compound’s ability to induce cell cycle arrest and apoptosis within these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of similar pyrazolo[1,5-a]pyrimidine-based compounds under exposure to extreme pH has been studied . .
属性
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-19(15(3)23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUMHDXXDPXMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5972815.png)
![2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5972838.png)
![5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5972839.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B5972840.png)
![2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972844.png)
![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)